molecular formula C13H16N2O2 B13834121 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid

6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid

Cat. No.: B13834121
M. Wt: 232.28 g/mol
InChI Key: XQPFEMWDLRHQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features the imidazo[1,2-a]pyridine heterocycle, a privileged scaffold recognized for its diverse biological activities and presence in several approved therapeutics . This specific derivative, with its hexanoic acid linker, serves as a valuable building block for the design and synthesis of novel bioactive molecules. The imidazo[1,2-a]pyridine core is a well-established pharmacophore in anticancer research. Derivatives of this heterocycle have demonstrated potent activity against various cancer cell lines by targeting critical pathways such as the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often aberrantly expressed in tumours . For instance, certain 6-substituted imidazo[1,2-a]pyridine analogues have been shown to induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, this scaffold is being actively explored for the development of novel antituberculosis agents, with some compounds exhibiting promising activity against multidrug-resistant strains . Beyond oncology and infectious diseases, the imidazo[1,2-a]pyridine structure is also investigated for its potential as an inhibitor of enzymes like Rab geranylgeranyl transferase (RGGT), which is a target in the study of vesicle trafficking disorders . The hexanoic acid side chain in this compound enhances its utility as an intermediate, allowing for further synthetic modification to create amide or ester derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6-imidazo[1,2-a]pyridin-5-ylhexanoic acid

InChI

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-14-9-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17)

InChI Key

XQPFEMWDLRHQCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyridine Derivatives

Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Ring System

Traditional methods for constructing the imidazo[1,2-a]pyridine skeleton have been foundational in heterocyclic chemistry, offering reliable pathways to the core structure. These routes typically involve the condensation and subsequent cyclization of readily available starting materials.

Condensation Reactions of 2-Aminopyridines with α-Halo-carbonyl Compounds

One of the most classical and frequently utilized methods for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halo-carbonyl compounds, such as α-haloketones. bio-conferences.orgacs.orgmdpi.com This reaction, first reported by Tschitschibabin, proceeds via an initial alkylation of the endocyclic nitrogen of the 2-aminopyridine (B139424), followed by an intramolecular condensation and dehydration to form the fused imidazole (B134444) ring. bio-conferences.orgacs.org

Recent advancements have focused on developing more environmentally friendly, catalyst-free versions of this reaction. acs.org For instance, protocols have been developed using high-boiling solvents like DMF at room temperature in the presence of a base such as potassium carbonate. acs.org While effective, this method is limited by the availability of the requisite α-halo carbonyl compounds, which can also be lachrymatory. mdpi.comsciforum.net

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis

Reactants Catalyst/Conditions Product Type Reference
2-Aminopyridine, α-Haloketone Base (e.g., K₂CO₃), DMF 2-Substituted Imidazo[1,2-a]pyridine acs.org
2-Aminopyridine, Bromoacetaldehyde 150-200 °C, sealed tube Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridines, Phenacyl bromides DBU, aqueous ethanol, RT 2-Arylimidazo[1,2-a]pyridines researchgate.net

Multicomponent Reaction Strategies (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. mdpi.com For the synthesis of 3-aminoimidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example. nih.govmdpi.com This acid-catalyzed, three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govmdpi.comresearchgate.net

The GBB reaction is highly valued for its ability to generate a diverse range of substituted imidazo[1,2-a]pyridines by varying the three starting components. nih.govresearchgate.net Green chemistry approaches to the GBB reaction have been developed, utilizing catalysts like ammonium (B1175870) chloride (NH₄Cl) under mild conditions, sometimes assisted by microwave irradiation to reduce reaction times. mdpi.commdpi.com

Table 2: Groebke–Blackburn–Bienaymé (GBB) Reaction Examples

Amine Component Aldehyde Component Isocyanide Component Catalyst/Conditions Reference
2-Aminopyridine 2-Azidobenzaldehyde tert-Butyl isocyanide NH₄Cl, Microwave mdpi.com
2-Aminopyridine Benzaldehyde 2-Isocyano-1-morpholino-3-phenylpropan-1-one NH₄Cl, EtOH, RT sciforum.net
6-Aryl-2-aminopyridines Various aldehydes Various isocyanides Chiral phosphoric acid researchgate.net

Cyclization Reactions for Imidazo[1,2-a]pyridine Core Formation

Various cyclization strategies beyond the direct condensation of 2-aminopyridines with carbonyls have been established. These methods often involve the formation of a key intermediate that subsequently undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyridine core.

One such approach is the oxidative cyclization of 2-aminopyridines with nitroalkenes, which can be catalyzed by Lewis acids like FeCl₃ or promoted by iodine with an oxidant. bio-conferences.orgacs.org Another strategy involves the NaOH-promoted cycloisomerization of N-propargylpyridinium salts, which can be formed from the reaction of 2-aminopyridine with propargyl bromide. allfordrugs.com This metal-free method is rapid, efficient, and proceeds in aqueous media under ambient conditions. allfordrugs.com These diverse cyclization pathways highlight the versatility of synthetic design in accessing this important heterocyclic system. researchgate.netnih.gov

Advanced Synthetic Approaches to Functionalized Imidazo[1,2-a]pyridine Scaffolds

Modern synthetic organic chemistry has introduced sophisticated methods for the construction and functionalization of the imidazo[1,2-a]pyridine ring, often employing metal catalysis or developing novel metal-free protocols to enhance efficiency, selectivity, and environmental compatibility.

Metal-Catalyzed Coupling and Functionalization Reactions (e.g., CuI, Pd)

Transition-metal catalysis has become an indispensable tool for synthesizing functionalized imidazo[1,2-a]pyridines. rsc.orgresearchgate.net Copper and palladium catalysts are particularly prominent in this area. organic-chemistry.orgthieme-connect.com

Copper-catalyzed reactions offer numerous routes to the imidazo[1,2-a]pyridine scaffold. One-pot procedures involving copper(I) catalysts enable the synthesis from aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.orgnih.gov Copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Furthermore, copper catalysts facilitate three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes to afford a variety of derivatives. bio-conferences.orgrsc.org

Palladium-catalyzed reactions have also been developed for the synthesis of functionalized imidazo[1,2-a]pyridines. thieme-connect.com For example, Pd(II) catalysis can be used to form 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com The presence of the N-1 atom in the ring system can direct metal catalysts to achieve site-selective C-H functionalization, particularly at the ortho position of a 2-aryl substituent. nih.gov

Table 3: Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridines

Reactants Catalyst Product Type Reference
Aminopyridines, Nitroolefins CuBr Substituted Imidazo[1,2-a]pyridines organic-chemistry.org
2-Aminopyridines, Acetophenones CuI 2-Substituted Imidazo[1,2-a]pyridines organic-chemistry.org
2-Aminopyridines, Sulfonyl azides, Terminal ynones Copper Polysubstituted Imidazo[1,2-a]pyridines rsc.orgrsc.org
Pyridine-2-amine, 3-Phenylpropionaldehyde Pd(II) 3-Vinylimidazo[1,2-a]pyridines thieme-connect.com

Metal-Free Synthetic Protocols

In response to the growing need for sustainable chemistry, significant efforts have been directed toward developing metal-free synthetic routes for imidazo[1,2-a]pyridines. nih.govresearchgate.netcolab.ws These protocols often rely on the use of alternative catalysts or reagents, or harness inherent reactivity under specific conditions.

Iodine-catalyzed reactions represent a common metal-free approach. For instance, molecular iodine can catalyze the reaction between pyridines and oxime esters or promote the condensation of 2-aminopyridines with acetophenones. nih.gov Catalyst-free cascade reactions have also been reported, such as the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.org Additionally, ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water provides a green, metal-free synthesis of the scaffold. organic-chemistry.org These methods offer valuable alternatives to transition-metal catalysis, often with advantages in terms of cost, toxicity, and operational simplicity. allfordrugs.comnih.gov

C-H Functionalization Strategies (e.g., Visible Light-Induced Methods, Radical Reactions)

Direct C-H functionalization is a powerful strategy for modifying the imidazo[1,2-a]pyridine core, offering high atom economy by avoiding pre-functionalization steps. nih.gov Radical reactions, particularly those induced by visible light, have emerged as a green and efficient approach for this purpose. nih.govrsc.org

Visible light photocatalysis enables the formation of radical intermediates under mild conditions, which can then react with the electron-rich imidazo[1,2-a]pyridine nucleus. nih.gov The C-3 position is the most common site for such functionalization due to its high electron density. nih.gov However, methods for functionalizing other positions, such as C-5, are being developed, representing a significant synthetic challenge. nih.gov

One notable advancement is the visible-light-induced C-5 alkylation of imidazo[1,2-a]pyridines. A study demonstrated the use of eosin (B541160) Y as a photocatalyst to react various imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimides, yielding C-5 alkylated products in moderate to good yields. This method tolerates a range of functional groups on both the pyridine (B92270) and the C-2 phenyl ring. nih.gov

Radical reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis, to introduce a wide array of functional groups onto the imidazo[1,2-a]pyridine scaffold. rsc.org These reactions often proceed via the formation of a radical species that undergoes addition to the heterocyclic ring. For example, visible light can promote the generation of trifluoromethyl radicals (•CF₃) from reagents like sodium triflinate, which then add to the C-3 position. nih.gov

Table 1: Examples of C-H Functionalization of Imidazo[1,2-a]pyridines
PositionReaction TypeReagents/CatalystKey FeaturesReference
C-3Visible-Light TrifluoromethylationCF₃SO₂Na / Anthraquinone-2-carboxylic acid (photocatalyst)Transition-metal-free, good functional group tolerance. nih.gov
C-3Visible-Light FormylationTetramethylethylenediamine (TMEDA) / Rose Bengal (photocatalyst)Utilizes TMEDA as a formyl source, proceeds in high yields. nih.gov
C-5Visible-Light AlkylationAlkyl N-hydroxyphthalimides / Eosin Y (photocatalyst)Rare example of C-5 functionalization, broad substrate scope. nih.gov
C-3Aza-Friedel–Crafts AlkylationAldehydes, Amines / Y(OTf)₃ (Lewis acid catalyst)Three-component reaction, high atomic economy, moderate to good yields. nih.gov

Continuous Flow Synthesis Techniques for Imidazo[1,2-a]pyridine Precursors

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. rsc.orgrsc.org These techniques have been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives, including precursors for active pharmaceutical ingredients (APIs) like Zolpidem and Alpidem. rsc.orgrsc.orgresearchgate.net

A key application of flow chemistry is in the preparation of imidazo[1,2-a]pyridine cores through the condensation of 2-aminopyridines with carbonyl compounds. rsc.org For instance, a flow process can be used to synthesize the core structure by first promoting ketimine formation by passing a mixture of an unsaturated ketone and a 2-aminopyridine through a column packed with a dehydrating agent like magnesium sulfate. rsc.org The reaction stream then flows into a heated coil reactor, where the 5-exo cyclization occurs at an elevated temperature and pressure, significantly reducing reaction times compared to batch methods. rsc.org This approach allows for the automated synthesis of a diverse library of compounds by systematically varying the starting materials. rsc.orgacs.org

Derivatization and Structural Modification of the Imidazo[1,2-a]pyridine Core

Strategies for Alkyl Chain Incorporation (e.g., Hexanoic Acid Moiety)

Incorporating alkyl chains, particularly those with terminal functional groups like carboxylic acids, onto the imidazo[1,2-a]pyridine core is crucial for modulating the compound's physicochemical properties. While direct C-H alkylation is common at the C-3 position, attaching longer chains at specific positions on the pyridine ring (C-5, C-6, C-7, C-8) often requires a different strategy, typically involving cross-coupling reactions. nih.govrsc.org

A plausible and powerful strategy for introducing a hexanoic acid moiety at the C-5 or C-6 position involves starting with a halogenated imidazo[1,2-a]pyridine (e.g., 6-bromoimidazo[1,2-a]pyridine). This halo-intermediate can then undergo a palladium-catalyzed cross-coupling reaction.

Heck Reaction : The Heck reaction couples the aryl halide with an alkene. wikipedia.orgresearchgate.net For instance, 6-bromoimidazo[1,2-a]pyridine (B40293) could be reacted with an ester of 5-hexenoic acid. The resulting unsaturated ester can then be reduced (e.g., via catalytic hydrogenation) to the saturated hexanoate (B1226103) ester, followed by hydrolysis to yield the desired 6-(imidazo[1,2-a]pyridin-6-yl)hexanoic acid.

Sonogashira Coupling : This reaction involves the coupling of the aryl halide with a terminal alkyne. researchgate.netwikipedia.org A 6-bromoimidazo[1,2-a]pyridine could be coupled with 5-hexynoic acid (or its ester). researchgate.net Subsequent hydrogenation of the triple bond would yield the saturated hexanoic acid side chain. This method has been successfully used to functionalize the pyridine ring of the scaffold. researchgate.net

These cross-coupling methods provide a versatile and regioselective route for installing complex side chains that are not easily accessible through direct C-H functionalization.

Late-Stage Functionalization at Specific Positions (e.g., C-5 or C-6 of the Imidazo[1,2-a]pyridine Ring)

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate. For the imidazo[1,2-a]pyridine scaffold, late-stage functionalization of the pyridine ring at positions C-5, C-6, C-7, and C-8 is of particular interest. rsc.org

The C-6 position has been identified as a site where modifications can significantly influence biological activity. frontiersin.org Research has demonstrated the synthesis of various 6-substituted imidazo[1,2-a]pyridines. For example, a series of compounds with a carboxylic acid group directly at the C-6 position has been synthesized. frontiersin.org This was achieved by starting with a precursor already containing the desired functionality on the 2-aminopyridine ring before the cyclization step to form the imidazo[1,2-a]pyridine core.

Palladium-catalyzed carbonylation reactions are another effective tool for late-stage functionalization. Starting from 6-iodo or 8-iodoimidazo[1,2-a]pyridines, carboxamide moieties can be introduced by reacting the halides with carbon monoxide and an amine in the presence of a palladium catalyst. nih.gov This method provides direct access to amides, which are common functional groups in many pharmaceuticals. nih.gov As mentioned previously, photocatalytic C-5 alkylation also serves as an excellent example of late-stage C-H functionalization. nih.gov

Introduction of Diverse Functional Groups for Structure Elucidation and Activity Modulation

The ability to introduce a wide variety of functional groups onto the imidazo[1,2-a]pyridine scaffold is essential for exploring structure-activity relationships (SAR) and fine-tuning pharmacological profiles. Synthetic methodologies must demonstrate broad functional group tolerance to be widely applicable.

Modern synthetic methods, especially those involving photocatalysis and multicomponent reactions, have shown remarkable compatibility with diverse functionalities. nih.govmdpi.com For instance, visible-light-induced C-H functionalization reactions have been used to introduce:

Fluoroalkyl groups (e.g., -CF₃) : These groups can significantly alter metabolic stability and binding affinity. nih.gov

Cyano groups (-CN) : A versatile handle that can be converted into other functional groups like carboxylic acids or amines. nih.gov

Formyl groups (-CHO) : Useful for further derivatization through reactions like reductive amination or oxidation. nih.gov

Sulfonyl and Sulfenyl groups : Important for their roles in medicinal chemistry as hydrogen bond acceptors and for their electronic properties. nih.gov

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), provide a rapid way to assemble complex imidazo[1,2-a]pyridines with multiple points of diversity in a single step. mdpi.commdpi.com These reactions combine several starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) to generate highly functionalized products, demonstrating excellent functional group tolerance and high synthetic efficiency. nih.govmdpi.com

Table 2: Summary of Functionalization Strategies and Introduced Groups
MethodologyPosition(s)Example Functional Groups IntroducedAdvantagesReference
Visible-Light C-H FunctionalizationC-3, C-5-CF₃, -CHO, -CN, Alkyl, -SO₂RMild conditions, high functional group tolerance, metal-free options. nih.gov
Continuous Flow SynthesisCore SynthesisVarious substituents based on precursorsScalable, rapid, enhanced safety, automated. rsc.orgrsc.org
Palladium-Catalyzed Cross-CouplingC-5, C-6, C-8Alkenyl, Alkynyl, CarboxamidoHigh regioselectivity for specific positions, versatile for C-C bond formation. wikipedia.orgnih.govorganic-chemistry.org
Groebke–Blackburn–Bienaymé ReactionC-3Substituted aminesHigh complexity from simple starting materials, one-pot synthesis. mdpi.commdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of 6 Imidazo 1,2 a Pyridin 5 Ylhexanoic Acid and Analogs

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of organic molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to determine the molecular structure of imidazo[1,2-a]pyridine (B132010) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For the imidazo[1,2-a]pyridine core, characteristic chemical shifts are observed. Protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm), while protons on the imidazole (B134444) portion are also in the aromatic region. The hexanoic acid side chain would exhibit characteristic aliphatic proton signals in the upfield region of the ¹H NMR spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the imidazo[1,2-a]pyridine ring are expected to resonate in the range of δ 110-150 ppm. The carbonyl carbon of the hexanoic acid would be significantly downfield, typically above δ 170 ppm, while the aliphatic carbons of the hexyl chain would appear in the upfield region (δ 14-40 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Imidazo[1,2-a]pyridin-5-ylhexanoic Acid based on Analog Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~7.8~130
H-3~7.5~115
H-7~7.0~112
H-8~8.0~125
CH₂ (α to COOH)~2.4~34
CH₂ (β to COOH)~1.7~25
CH₂ (γ to COOH)~1.4~29
CH₂ (δ to COOH)~1.3~31
CH₃~0.9~14
COOH~12.0 (broad)~175

Note: These are predicted values based on general principles and data from similar structures. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₆N₂O₂), the expected exact mass would be approximately 232.1212 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. mdpi.com The fragmentation pattern in the mass spectrum would likely show a characteristic loss of the hexanoic acid side chain or fragments thereof, providing further structural evidence. For example, a prominent peak corresponding to the imidazo[1,2-a]pyridine core after cleavage of the alkyl chain would be expected.

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available, studies on related compounds, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, offer valuable insights into the probable solid-state conformation. nih.gov In this analog, the imidazo[1,2-a]pyridine moiety is nearly planar. The crystal packing is stabilized by intermolecular hydrogen bonds, with O—H···N interactions forming inversion dimers. nih.gov

For this compound, the carboxylic acid group would be a key player in forming intermolecular interactions. It is highly probable that strong O—H···N or O—H···O hydrogen bonds would dominate the crystal packing, potentially leading to the formation of dimers or extended polymeric chains. The planar imidazo[1,2-a]pyridine core could also participate in π-π stacking interactions, further stabilizing the crystal lattice. The flexible hexanoic acid chain would likely adopt a low-energy, extended conformation in the solid state.

Computational Chemistry and Theoretical Investigations of 6 Imidazo 1,2 a Pyridin 5 Ylhexanoic Acid

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand), such as 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid, within the active site of a target protein.

The process involves preparing the three-dimensional structures of both the ligand and the protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable and potentially more potent interaction. For instance, in studies of other imidazo[1,2-a]pyridine (B132010) derivatives, docking simulations have been crucial in identifying potential protein targets and optimizing ligand structures to enhance binding. googleapis.comacs.org

A typical molecular docking study of this compound against a panel of potential protein targets would generate data that could be summarized in a table like the one below. This table would help in prioritizing targets for further experimental validation.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase A (e.g., 1ATP)-8.5Lys72, Glu91, Val57Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 (e.g., 5IKR)-7.9Arg120, Tyr355, Val523Hydrogen Bond, Pi-Alkyl
PI3Kα (e.g., 4ZOP)-9.2Lys802, Gln859, Leu807Hydrogen Bond, Hydrophobic, Pi-Alkyl

Note: The data in this table is illustrative and does not represent published results for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. google.com These calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and reactivity of this compound.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for understanding intermolecular interactions.

The findings from such calculations on this compound would allow for a deeper understanding of its intrinsic chemical properties, guiding further derivatization to modulate its activity.

Quantum Chemical ParameterCalculated ValueImplication
HOMO Energy (eV)-6.2Electron-donating ability
LUMO Energy (eV)-1.8Electron-accepting ability
HOMO-LUMO Gap (eV)4.4Chemical reactivity and stability
Dipole Moment (Debye)3.5Molecular polarity

Note: The data in this table is illustrative and does not represent published results for this compound.

Structure-Based Drug Design (SBDD) Principles Applied to Imidazo[1,2-a]pyridine Derivatives

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme, to design novel inhibitors. If a crystal structure of a target protein in complex with a ligand similar to this compound were available, SBDD principles could be applied to optimize its structure.

The process involves analyzing the binding pocket of the target and identifying key interactions between the ligand and the protein. Computational chemists can then suggest modifications to the ligand's structure to enhance these interactions or to form new ones, thereby improving binding affinity and selectivity. For the imidazo[1,2-a]pyridine scaffold, SBDD has been successfully used to develop potent inhibitors for various kinases and other enzymes. The hexanoic acid side chain of the title compound, for instance, could be a key point for modification to explore interactions with different regions of a target's active site.

Ligand-Based Drug Design (LBDD) Approaches for Novel Analog Discovery

In the absence of a known 3D structure of the target protein, Ligand-Based Drug Design (LBDD) methods can be utilized. LBDD approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. These methods use a set of known active molecules to build a model, or pharmacophore, that defines the essential structural features required for biological activity.

For this compound, if other similar compounds with known activity exist, a pharmacophore model could be generated. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for its biological effect. This pharmacophore can then be used to screen virtual libraries of compounds to identify novel analogs with potentially improved properties. Quantitative Structure-Activity Relationship (QSAR) studies, a subset of LBDD, could also be employed to correlate structural properties with biological activity.

Prediction of Molecular Interactions and Binding Affinities

Predicting the full spectrum of molecular interactions and accurately calculating binding affinities are central goals of computational chemistry in drug discovery. For this compound, this would involve a multi-faceted approach.

Beyond initial docking, more sophisticated methods like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose and can reveal important conformational changes in both the ligand and the protein upon binding.

Furthermore, computational methods can predict various types of interactions that stabilize the complex, including:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often the main driving force for binding.

Pi-stacking and Pi-cation interactions: Important for binding to aromatic residues.

Free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate predictions of binding affinities than standard docking scores, though they are computationally more expensive. These calculations are invaluable for ranking potential drug candidates before synthesis and experimental testing.

A detailed analysis of the interactions between this compound and a target protein would typically be summarized as follows:

Interaction TypeInteracting Atoms/Residues in ProteinInteracting Moiety in LigandDistance (Å)
Hydrogen BondBackbone NH of Val85Carbonyl oxygen of hexanoic acid2.9
Hydrogen BondSide chain of Lys45Nitrogen in imidazo[1,2-a]pyridine ring3.1
HydrophobicLeu25, Ile100, Met104Pyridine (B92270) ringN/A
Pi-AlkylIle152Imidazole (B134444) ring4.5

Note: The data in this table is illustrative and does not represent published results for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Imidazo 1,2 a Pyridin 5 Ylhexanoic Acid Derivatives

Impact of Substituents on Biological Activity (e.g., Position of Hexanoic Acid, Modifications on Pyridine (B92270) and Imidazole (B134444) Rings)

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the nature and position of substituents on both the pyridine and imidazole rings. The placement of the hexanoic acid group at the C-5 position of the pyridine ring is a defining feature of the parent compound. While specific SAR studies on C-5 alkyl acid chains are not extensively detailed in the available literature, the principles derived from substitutions at other positions offer valuable insights.

Modifications on the Imidazole Ring: The imidazole portion of the scaffold, particularly the C-2 and C-3 positions, is crucial for activity. The C-2 position is often substituted with aryl or heteroaryl groups. The nature of these groups and their substituents directly impacts the compound's potency and selectivity. For example, studies on imidazo[1,2-a]pyridine hybrids have shown that linking 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with different amines and anilines can produce compounds with significant cytotoxic potential against cancer cell lines. chemmethod.com The C-3 position is the most reactive site for electrophilic substitution, making it a prime target for introducing a wide variety of functional groups to modulate activity. acs.orgresearchgate.netmdpi.com

Position of the Hexanoic Acid: The hexanoic acid at the C-5 position introduces a flexible, lipophilic chain with a terminal acidic group. This feature can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The carboxylic acid can participate in hydrogen bonding or ionic interactions with target proteins, while the hexyl chain can engage in hydrophobic interactions and affect membrane permeability.

Role of Specific Positions on the Imidazo[1,2-a]pyridine Core (e.g., C-2, C-3, C-6)

Systematic modification of the imidazo[1,2-a]pyridine core has revealed that certain positions are critical for biological activity.

C-2 Position: The C-2 position is pivotal for establishing key interactions with biological targets. Substitution with a 2-methyl group has been found to be important for the antagonist activity of certain imidazopyridine analogs. nih.gov More commonly, the introduction of a substituted phenyl ring at C-2 is a successful strategy. In a series of cytotoxic hybrids, compounds with a 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid core demonstrated potent activity against lung and liver cancer cells, which could be further enhanced by converting the benzoic acid to various amides. chemmethod.com

C-3 Position: As the most nucleophilic carbon, the C-3 position is readily functionalized. researchgate.netresearchgate.net This has been exploited to introduce a vast array of substituents, including halogens, alkyl groups, and more complex moieties via reactions like aza-Friedel–Crafts. nih.gov In many cases, C-3 functionalization is essential for potent activity. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been developed as powerful agents against multi-drug-resistant tuberculosis. rsc.orgresearchgate.net The introduction of arylpropenone groups at C-3 has also yielded compounds with significant antifungal activity. scirp.org

C-6 Position: The C-6 position on the pyridine ring is another key site for modification. Attaching a benzamide (B126) group at this position has led to the development of potent RAF inhibitors. nih.gov Similarly, linking a quinazoline (B50416) ring system via the C-6 position was a critical design element in creating selective PI3Kα inhibitors. nih.gov These examples underscore the importance of the C-6 position for directing the molecule to specific kinase targets.

Table 1: Structure-Activity Relationship Highlights for Key Positions on the Imidazo[1,2-a]pyridine Core
PositionSubstituent TypeObserved Biological ActivityReference
C-2MethylImportant for Neuropeptide S Receptor antagonist activity nih.gov
C-24-Carboxyphenyl, converted to amidesCytotoxicity against A549 lung and HepG2 liver cancer cells chemmethod.com
C-3CarboxamidesPotent activity against Mycobacterium tuberculosis rsc.orgresearchgate.net
C-3ArylpropenoneAntifungal activity against Candida albicans scirp.org
C-6QuinazolinePI3Kα inhibition and anticancer activity nih.gov
C-6BenzamidePotent RAF inhibition nih.gov

Influence of Hexanoic Acid Chain Modifications on Activity and Selectivity

While direct studies on the modification of a C-5 hexanoic acid chain on this specific scaffold are limited, general medicinal chemistry principles allow for predictions regarding its influence. The hexanoic acid chain is an important structural feature, contributing to both the pharmacokinetic and pharmacodynamic profile of the molecule.

The carboxylic acid head group provides a site for ionic and hydrogen bond interactions, which can be critical for anchoring the molecule to its biological target. Its acidity and potential for salt formation also influence solubility and absorption. The replacement of a phosphonic acid group with a carboxylic acid in a related series of compounds was shown to cause a selective inhibition of the prenylation of Rab proteins, highlighting that the nature of the acidic group can fine-tune selectivity. researchgate.net

The six-carbon alkyl chain primarily influences the lipophilicity of the molecule. This property is critical for cell membrane permeability and can affect how the compound distributes within the body and accesses its target. Modifications to this chain would be expected to have significant consequences:

Chain Length: Shortening or lengthening the alkyl chain would alter the lipophilicity. An optimal length is often required to balance solubility with the ability to cross biological membranes and fit into a hydrophobic binding pocket.

Esterification or Amidation: Converting the terminal carboxylic acid to an ester or amide would neutralize the negative charge, remove the hydrogen bond donating capability, and increase lipophilicity. This would drastically change the compound's binding mode and pharmacokinetic properties, potentially leading to a different activity profile or converting the molecule into a prodrug.

Introduction of Rigidity: Incorporating double bonds or cyclic structures within the chain would restrict its conformation. This could lead to enhanced potency if the rigid conformation is favorable for binding, but a loss of activity if it is not.

Correlation between Structural Features and Mechanistic Insights

The diverse biological activities of imidazo[1,2-a]pyridine derivatives are a direct result of their structural features enabling them to interact with a variety of biological targets. Several distinct mechanisms of action have been elucidated for this class of compounds.

In the context of infectious diseases, imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. rsc.org SAR studies revealed that the bridgehead nitrogen of the core and an attached phenyl ring were essential for this activity. rsc.org Other derivatives, specifically imidazo[1,2-a]pyridine amides, function by inhibiting QcrB, a component of the electron transport chain, thereby disrupting energy production in the bacteria. rsc.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To better understand the complex relationship between the chemical structure of imidazo[1,2-a]pyridine derivatives and their biological activity, researchers have employed computational QSAR modeling. These models translate structural features into quantitative predictions of activity, guiding the rational design of more potent and selective compounds.

One study utilized Artificial Neural Networks (ANN) to model the nonlinear relationships governing the in vivo anti-inflammatory effects of a set of 15 imidazopyridines. researchgate.net This approach successfully created a model that could calculate dose- and property-dependent anti-inflammatory activities, demonstrating the utility of machine learning in handling complex in vivo data. researchgate.net

For antimycobacterial agents, a 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. researchgate.net This study led to the generation of a five-featured common pharmacophore hypothesis, designated HHPRR, consisting of one positive charge, two hydrophobic groups, and two aromatic rings. The resulting atom-based 3D-QSAR model showed strong correlative and predictive power, providing a virtual screening tool and a blueprint for designing novel derivatives with enhanced antimycobacterial potency. researchgate.net These examples show that QSAR is a valuable tool in the optimization of the imidazo[1,2-a]pyridine scaffold for various therapeutic targets.

Potential Biomedical and Research Applications of 6 Imidazo 1,2 a Pyridin 5 Ylhexanoic Acid Pre Clinical and Research Tool Focus

Development as Pre-clinical Research Probes for Biological Pathways

Compounds built on the imidazo[1,2-a]pyridine (B132010) scaffold are well-suited for development as preclinical research probes. These probes are essential tools for elucidating complex biological pathways. By modifying the core structure, for instance by adding functional groups or radiolabels, researchers can create molecules that interact with specific biological targets.

A prime example is in the field of neuroscience, where derivatives have been developed as imaging agents for detecting β-amyloid plaques, which are hallmarks of Alzheimer's disease. acs.org A radioiodinated derivative, [¹²⁵I]IMPY, demonstrated excellent brain uptake and specific binding to these plaques in preclinical models. acs.org The hexanoic acid chain of 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid could serve as a linker to attach fluorophores or other reporter molecules, facilitating its use in fluorescence microscopy or other imaging modalities to visualize specific cellular components or processes.

Scaffold for Novel Inhibitor Discovery in Specific Therapeutic Areas

The imidazo[1,2-a]pyridine nucleus is a foundational structure for the discovery of novel inhibitors across multiple therapeutic areas. Its rigid, bicyclic nature provides a stable platform for orienting functional groups to interact with the active sites of enzymes and receptors.

Oncology: In oncology, numerous imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potent anticancer agents. mdpi.comresearchgate.net They have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival. These include:

Kinase Inhibition: Derivatives have been developed as inhibitors of key signaling kinases such as PI3K, mTOR, c-Met, and Cyclin-Dependent Kinase 9 (CDK9). researchgate.netacs.orgnih.govsemanticscholar.orgrsc.orgmdpi.com For example, one series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent PI3Kα inhibition, with compound 13k exhibiting an IC₅₀ value of 1.94 nM and inducing apoptosis in cancer cells. nih.govnih.gov

Covalent Inhibition: The scaffold is also suitable for designing targeted covalent inhibitors, a promising strategy for treating cancers with specific mutations, such as KRAS G12C. rsc.orgrsc.org

HDAC6 Inhibition: Recently, an imidazo[1,2-a]pyridine-based compound, I-c4 , was identified as a highly potent HDAC6 inhibitor with both antitumor and cardioprotective effects in preclinical models. nih.gov

Compound Class/ExampleTargetActivity (IC₅₀)Cancer Cell Line(s)Source
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)PI3Kα1.94 nMHCC827 nih.govnih.gov
Imidazo[1,2-a]pyridine Derivative (Compound 31)c-Met12.8 nMEBC-1 researchgate.net
Imidazo[1,2-a]pyridine Derivative (LB-1)CDK99.22 nMHCT116 rsc.org
Imidazo[1,2-a]pyridine Derivative (15a)PI3K/mTORPI3Kα: 1.1 nM, mTOR: 10.2 nMHGC-27 acs.org
Imidazo[1,2-a]pyridine-Based (I-c4)HDAC62.2 nMMGC-803 nih.gov

Infectious Diseases: The imidazo[1,2-a]pyridine scaffold has been a prolific source of compounds with activity against infectious agents, particularly Mycobacterium tuberculosis. rsc.orgnih.govrsc.org Several derivatives have shown potent activity against both drug-sensitive and multidrug-resistant (MDR) strains. rsc.orgrsc.org

QcrB Inhibition: The clinical candidate Telacebec (Q203) belongs to the imidazo[1,2-a]pyridine amide class and targets QcrB, a subunit of the cytochrome bcc complex essential for energy metabolism in mycobacteria. rsc.org

Nanomolar Potency: Structure-activity relationship studies have produced imidazo[1,2-a]pyridine-3-carboxamides with minimum inhibitory concentrations (MIC) in the low nanomolar range (≤0.006 μM) against replicating M. tuberculosis. nih.gov

Compound ClassTarget OrganismTarget PathwayActivity (MIC)Source
Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Cmpd 18)M. tuberculosis H₃₇RvNot specified≤0.004 μM nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisQcrB0.069–0.174 μM nih.gov
Imidazo[1,2-a]pyridine ethers (IPEs)M. tuberculosisATP synthesis<0.5 μM nih.govrsc.org

Inflammatory Disorders: Compounds with the imidazo[1,2-a]pyridine core have demonstrated significant anti-inflammatory activity. nih.gov They can modulate key inflammatory pathways, making them attractive candidates for new anti-inflammatory drugs.

COX-2 Inhibition: Derivatives have been designed as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors, with IC₅₀ values as low as 0.05 µM. rjpbr.com

5-LO Inhibition: The compound EP6 was identified as a direct, nonredox-type 5-lipoxygenase (5-LO) inhibitor with an IC₅₀ of 0.05 µM on the purified enzyme, highlighting its potential for treating inflammatory and allergic diseases. nih.gov

Pathway Modulation: Other derivatives have been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathways and reducing inflammatory cytokines. nih.gov

Neuroscience: Beyond their use as imaging agents, imidazo[1,2-a]pyridines are foundational to several drugs acting on the central nervous system, such as Zolpidem and Alpidem. mdpi.com Their ability to be modified for specific receptor interactions makes them valuable scaffolds in neuroscience research.

β-Amyloid Plaque Ligands: A series of derivatives have been synthesized and tested for their ability to bind to β-amyloid aggregates. The binding affinity (Ki) of these compounds varies with different substitutions on the imidazo[1,2-a]pyridine ring, allowing for the optimization of probes for Alzheimer's research. acs.org

CompoundTargetBinding Affinity (Ki, nM)Source
IMPY (16)Aβ₄₀ aggregates4.1 ± 0.4 acs.org
IMPY Derivative (12a)Aβ₄₀ aggregates10.3 ± 1.5 acs.org
IMPY Derivative (12c)Aβ₄₀ aggregates5.8 ± 0.6 acs.org
IMPY Derivative (14)Aβ₄₀ aggregates32.2 ± 3.1 acs.org

Use in Chemical Genetics and Target Validation Studies

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful method for dissecting biological pathways and validating potential drug targets. The imidazo[1,2-a]pyridine scaffold is particularly useful in this context due to the dramatic changes in biological activity that can result from minor structural alterations.

A key study using chemogenomic profiling in yeast (Saccharomyces cerevisiae) demonstrated this principle clearly. nih.gov Researchers found that two very similar compounds, a 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine and its corresponding pyrimidine (B1678525) analog (differing by a single nitrogen atom), had completely different mechanisms of action. nih.gov

The imidazo[1,2-a]pyridine derivative was toxic to yeast strains with defects in mitochondrial functions, indicating it acts by disrupting the electron transport chain. nih.gov

The imidazo[1,2-a]pyrimidine derivative acted as a DNA poison, causing damage that required intact DNA repair pathways for survival. nih.gov

These distinct and conserved modes of action, which were also observed in human cells, show that libraries of imidazo[1,2-a]pyridine derivatives can be used to systematically probe different cellular functions. nih.gov A compound like this compound could be incorporated into such a library to help identify and validate novel drug targets by observing the cellular response to its specific chemical structure.

Future Directions and Unexplored Avenues in Research on 6 Imidazo 1,2 a Pyridin 5 Ylhexanoic Acid

Advancements in Asymmetric Synthesis and Chiral Analog Development

The biological activity of molecules can be highly dependent on their stereochemistry. The catalytic asymmetric synthesis of imidazo[1,2-a]pyridine (B132010) structures, however, remains an area with significant room for exploration. researchgate.net A promising future direction for 6-imidazo[1,2-a]pyridin-5-ylhexanoic acid is the development of chiral analogs.

Recent breakthroughs have shown the feasibility of atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions. researchgate.net For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction, when catalyzed by a chiral phosphoric acid, can produce imidazo[1,2-a]pyridine atropoisomers with high yields and enantioselectivities. researchgate.net This methodology could potentially be adapted to synthesize chiral variants of this compound. Furthermore, chirality could be introduced directly into the hexanoic acid side chain. The development of synthetic routes to access individual enantiomers or diastereomers would be a critical step toward understanding their specific interactions with biological targets and refining structure-activity relationships (SAR).

Table 1: Potential Strategies for Chiral Analog Development

StrategyDescriptionPotential Catalyst/MethodDesired Outcome
Atroposelective Synthesis Creation of axial chirality in the bi-aryl imidazo[1,2-a]pyridine core.Chiral Phosphoric Acid Catalyzed GBB ReactionEnantiomerically pure atropoisomers.
Side-Chain Chiral Induction Introduction of a stereocenter on the hexanoic acid moiety.Asymmetric hydrogenation or enzymatic resolution.Diastereomerically pure analogs.

Exploration of Novel Biological Targets and Polypharmacology

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets, leading to anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comresearchgate.netnih.govnih.gov Derivatives substituted at the 6-position, such as this compound, are of particular interest. Studies on analogous 6-substituted compounds have demonstrated potent activity against colon cancer cell lines (HT-29 and Caco-2) and have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a key target in oncology. nih.govnih.govnih.govresearchgate.net

Future research should focus on comprehensively screening this compound against a diverse panel of kinases and other enzymes to uncover novel biological targets. Given the scaffold's propensity to interact with multiple targets, investigating its potential for polypharmacology—the ability to modulate multiple targets simultaneously—could lead to the development of research tools for complex diseases. For example, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is crucial in inflammation and cancer. nih.gov

Table 2: Known Biological Activities of the Imidazo[1,2-a]pyridine Scaffold

ActivityExample Target/PathwayReference
AnticancerPI3Kα Inhibition, Apoptosis Induction (Caspase activation) nih.govnih.govnih.gov
Anti-inflammatoryModulation of STAT3/NF-κB/iNOS/COX-2 Pathway nih.gov
AntimicrobialInhibition of bacterial or fungal growth mdpi.com
AntiviralInhibition of viral replication mdpi.com

Integration with Advanced Delivery Systems for Research Applications

The physicochemical properties of this compound, such as its solubility and stability, will be critical for its utility in biological research. A significant future avenue involves integrating the compound with advanced delivery systems. Encapsulating the molecule in nanoparticles, liposomes, or polymeric micelles could enhance its aqueous solubility, protect it from premature degradation, and potentially enable targeted delivery to specific cells or tissues in preclinical research models. The carboxylic acid group of the hexanoic acid chain offers a convenient handle for conjugation to these delivery vehicles, providing a versatile platform for developing sophisticated research tools.

Addressing Synthetic Challenges and Enhancing Sustainability in Production

While classic synthetic routes to imidazo[1,2-a]pyridines exist, future efforts must focus on developing more sustainable and efficient production methods suitable for larger-scale synthesis for research purposes. rsc.org Recent advancements in "green chemistry" offer compelling alternatives. These include:

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot MCR for synthesizing this scaffold, offering high atom economy and convergence. mdpi.commdpi.com

Catalyst-Free Synthesis: The use of environmentally benign deep eutectic solvents can facilitate the reaction without the need for a catalyst. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.commdpi.com

Photochemical Methods: Visible light-induced C-H functionalization is an emerging, energy-efficient strategy for derivatizing the imidazo[1,2-a]pyridine core. mdpi.com

Adapting these modern synthetic strategies for this compound would not only enhance production efficiency but also align with the growing demand for sustainable chemical synthesis.

Strategies for Prodrug Design (for research tools or in vivo pre-clinical studies)

The presence of a carboxylic acid functional group in the hexanoic acid side chain makes this compound an ideal candidate for prodrug design. Prodrugs are inactive precursors that are converted into the active compound in vivo. This strategy is often used in research to improve properties like cell permeability and bioavailability.

For this specific compound, the carboxylic acid could be masked as an ester. An ester prodrug would be more lipophilic than the parent carboxylic acid, potentially facilitating its passage across cell membranes. Once inside the cell, ubiquitous esterase enzymes would hydrolyze the ester, releasing the active this compound. This approach could be invaluable for enhancing its efficacy in cell-based assays and in vivo preclinical studies.

Broader Applications in Material Science or other Non-Biological Fields

Beyond its biological potential, the imidazo[1,2-a]pyridine scaffold possesses interesting photophysical properties, including luminescence. mdpi.com This has led to its exploration in material science for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. mdpi.commdpi.com

An unexplored but promising future direction is to investigate the potential of this compound in these non-biological fields. The terminal carboxylic acid on the hexanoic acid chain provides a versatile anchor point for attaching the molecule to other materials, such as polymers, surfaces, or nanoparticles. This could allow for the development of novel functional materials where the luminescent core of the imidazo[1,2-a]pyridine is combined with the properties of another material, opening up applications in sensing, bioimaging, or advanced electronics.

Q & A

Q. What are the established synthetic routes for 6-imidazo[1,2-a]pyridin-5-ylhexanoic acid, and how do reaction conditions influence yield and purity?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization, rearrangement, or Friedel-Crafts acylation. For this compound:

  • Rearrangement methods : Khalafy et al. demonstrated the rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones under acidic conditions, yielding imidazo[1,2-a]pyridines with moderate to high yields (50–85%) .
  • Catalytic systems : Lewis acids (e.g., FeCl₃, AlCl₃) are critical for Friedel-Crafts acylations, with optimized conditions (e.g., 80°C, inert atmosphere) achieving >90% purity by avoiding side reactions .
  • Key variables : Temperature, solvent polarity, and catalyst loading significantly impact yield. For reproducibility, document reagent purity (e.g., ≥98%), solvent drying, and inert gas purging .

Q. Which analytical techniques are essential for characterizing this compound and verifying structural integrity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm regioselectivity of substitutions on the imidazo[1,2-a]pyridine core .
    • HRMS : Validate molecular weight and fragmentation patterns .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects byproducts .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms, as seen in imidazo[1,2-a]pyridine derivatives with bioactive substituents .

Advanced Research Questions

Q. How can computational methods enhance the optimization of this compound synthesis?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s workflow integrates computational screening to identify optimal Lewis acid catalysts and solvent systems .
  • Machine learning : Train models on existing reaction datasets (e.g., temperature, catalyst, yield) to recommend conditions for novel substrates .
  • Case study : In Friedel-Crafts acylations, simulations identified AlCl₃ as superior to FeCl₃ for electron-deficient substrates, aligning with experimental yields of 82–94% .

Q. What experimental strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Standardized assays : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strains or assay protocols. Use CLSI/FDA guidelines for consistency .
  • SAR analysis : Systematically modify substituents (e.g., C-3 acetyl vs. C-6 methyl groups) to isolate contributing factors. Agarwal et al. linked C-3 acetylation in imidazo[1,2-a]pyridine-chalcone conjugates to enhanced antikinetoplastid activity (IC₅₀ = 1.2 µM vs. >10 µM for unmodified analogs) .
  • Meta-analysis : Cross-reference pharmacological data with structural databases (e.g., PubChem) to identify outliers or undocumented stereochemical effects .

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound derivatives?

  • Factorial design : Vary substituents (e.g., alkyl chain length, heterocyclic moieties) and reaction parameters (e.g., pH, solvent) in a controlled matrix to identify synergistic effects. For example, a 2³ factorial design (temperature, catalyst concentration, substrate ratio) reduced optimization cycles by 40% in acylations .
  • High-throughput screening : Synthesize combinatorial libraries (e.g., 50+ analogs) and test against multiple targets (e.g., PDE3, antimicrobial panels). ICReDD’s AI-driven platform accelerates SAR profiling by prioritizing high-potential candidates .
  • Mechanistic studies : Use kinetic isotope effects (KIE) or trapping experiments to elucidate reaction pathways. For instance, deuterium labeling confirmed a radical intermediate in imidazo[1,2-a]pyridine oxidations .

Methodological Best Practices

  • Reproducibility : Document all reaction parameters (e.g., inert atmosphere, stirring rate) and analytical conditions (e.g., NMR solvent, HPLC gradients) to enable replication .
  • Data validation : Cross-check spectral data with published reference compounds (e.g., CAS registry entries) to avoid misassignment .
  • Ethical reporting : Disclose negative results (e.g., failed catalytic systems) to inform future studies .

For further guidance on experimental design or data analysis, consult ICReDD’s computational-informational frameworks or factorial design protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.